molecular formula C8H11BrClNS B6216945 2-(5-bromothiophen-3-yl)pyrrolidine hydrochloride CAS No. 2742660-96-2

2-(5-bromothiophen-3-yl)pyrrolidine hydrochloride

Cat. No.: B6216945
CAS No.: 2742660-96-2
M. Wt: 268.60 g/mol
InChI Key: MLFBFCYDMZMECU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is characterized by its molecular formula C8H11BrClNS and a molecular weight of 268.6. This compound is particularly noted for its structural features, which include a brominated thiophene ring and a pyrrolidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the 5-position of the thiophene ring . The subsequent step involves the reaction of the brominated thiophene with pyrrolidine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(5-bromothiophen-3-yl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiophene ring.

    Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-(5-bromothiophen-3-yl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(5-bromothiophen-3-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The brominated thiophene ring and pyrrolidine moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(5-bromothiophen-2-yl)pyrrolidine hydrochloride: This compound is similar in structure but has the bromine atom at the 2-position of the thiophene ring.

    Thiophene derivatives: Other brominated thiophene derivatives with different substituents and functional groups.

Uniqueness

2-(5-bromothiophen-3-yl)pyrrolidine hydrochloride is unique due to its specific substitution pattern and the presence of both a brominated thiophene ring and a pyrrolidine moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

2742660-96-2

Molecular Formula

C8H11BrClNS

Molecular Weight

268.60 g/mol

IUPAC Name

2-(5-bromothiophen-3-yl)pyrrolidine;hydrochloride

InChI

InChI=1S/C8H10BrNS.ClH/c9-8-4-6(5-11-8)7-2-1-3-10-7;/h4-5,7,10H,1-3H2;1H

InChI Key

MLFBFCYDMZMECU-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CSC(=C2)Br.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.